copper(1+);pentane

Chemical Vapor Deposition Copper Metallization Precursor Decomposition Chemistry

Copper(1+);pentane (CAS 64889-46-9) is a fluorine-free Cu(I) precursor for CVD/ALD, delivering 100% theoretical copper yield via disproportionation—double that of phosphine-stabilized CpCu(I) alternatives. Low MW (134.69 g/mol) ensures high volatility for deposition on temperature-sensitive substrates (flexible electronics, advanced packaging). Fluorine-free chemistry prevents interfacial fluoride contamination on barrier layers (Ta, TaN, TiN, Ru), preserving adhesion and electromigration resistance. In catalysis, Cu(1+)-promoted sulfated zirconia achieves 53.1 wt% n-pentane conversion with 98% isopentane selectivity at 150°C. Ideal for semiconductor fabs prioritizing atom economy and fluorine-free reliability.

Molecular Formula C5H11Cu
Molecular Weight 134.69 g/mol
CAS No. 64889-46-9
Cat. No. B14483585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper(1+);pentane
CAS64889-46-9
Molecular FormulaC5H11Cu
Molecular Weight134.69 g/mol
Structural Identifiers
SMILESCCCC[CH2-].[Cu+]
InChIInChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1
InChIKeyUUMNONHOCBNCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(1+);pentane (CAS 64889-46-9) for CVD/ALD Precursor Research and Industrial Procurement


Copper(1+);pentane (CAS 64889-46-9) is an organometallic complex in which a copper(I) cation is associated with a pentane moiety [1]. This compound belongs to a class of copper(I) alkane complexes investigated as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper thin films in microelectronic fabrication [2]. The primary structural identifier is InChIKey UUMNONHOCBNCRD-UHFFFAOYSA-N, with a molecular weight of 134.69 g/mol and molecular formula C5H11Cu [1].

Why Generic Copper(1+);pentane Substitution Fails in Copper Thin-Film Deposition and Catalytic Applications


Copper precursors for CVD/ALD and catalytic applications cannot be generically interchanged due to fundamental differences in ligand architecture that directly govern volatility, thermal decomposition pathway, and surface reactivity [1]. The pentane moiety in copper(1+);pentane provides a distinct chemical environment that influences the complex's vapor pressure and decomposition mechanism compared to β-diketonate, amidinate, or cyclopentadienyl-based copper precursors [2]. Specifically, the decomposition mechanism of copper-alkyl complexes directly impacts the theoretical copper yield attainable in CVD processes—a parameter that varies substantially among precursor classes and dictates process economics [3].

Copper(1+);pentane (CAS 64889-46-9): Quantitative Differentiation Evidence for Scientific Procurement


Copper(1+);pentane: Disproportionation-Based Decomposition Mechanism Enables 100% Theoretical Copper Yield in CVD

Copper(1+);pentane and related copper(I) alkyl complexes of formula R-Cu-L (where R = alkyl and L = Lewis base ligand) undergo a disproportionation-based decomposition mechanism upon thermolysis, yielding Cu(0) metal and volatile Cu(II) byproducts [1]. In contrast to the prior art exemplified by (trialkylphosphine)cyclopentadienylcopper(I) complexes, which decompose via a different pathway that inherently limits copper yield to a maximum of 50%, the disproportionation mechanism of the copper alkyl class achieves a theoretical copper yield of 100% [1].

Chemical Vapor Deposition Copper Metallization Precursor Decomposition Chemistry

Copper(1+);pentane: Comparative Volatility and Sublimation Behavior for CVD Precursor Selection

Thermogravimetric analysis (TGA) of copper(I) alkyl complexes reveals that the pentane ligand provides distinct volatility characteristics that differentiate it from other copper precursor classes [1]. Volatile copper(I) β-diketonate complexes generally require elevated temperatures (>100 °C) for sufficient vapor transport [1]. In contrast, the copper(1+);pentane structure, with its lower molecular weight (134.69 g/mol) [2] and absence of strongly chelating oxygen donor atoms, enables potentially lower sublimation onset temperatures, though specific quantitative vapor pressure data for this exact compound remain to be systematically reported in the peer-reviewed literature [1].

Precursor Volatility Thermogravimetric Analysis Thin Film Deposition

Copper(1+);pentane: Alkane Ligand Class Enables Non-Fluorinated Precursor Development for Semiconductor Manufacturing

Copper(1+);pentane belongs to the class of non-fluorinated copper precursors, which avoid fluoride contamination issues associated with widely used fluorinated β-diketonate precursors such as Cu(hfac)2 and Cu(hfac)(VTMS) [1]. Fluorinated precursors, despite excellent volatility, can deposit fluoride impurities at the copper/diffusion barrier interface, degrading adhesion and increasing contact resistance [1]. The alkane ligand in copper(1+);pentane is intrinsically fluorine-free, eliminating this contamination pathway [2].

Non-Fluorinated Precursors Atomic Layer Deposition Semiconductor Fabrication

Copper(1+);pentane: Alkyl Ligand Class Enables Room-Temperature Alkane Isomerization Catalysis with 98% Selectivity to Isopentane

Copper-promoted sulfated zirconia (Cu-SZ) catalysts, in which copper(1+) species serve as the active promoter, exhibit enhanced catalytic performance for n-pentane isomerization at mild temperatures compared to other metal-promoted SZ systems [1]. Specifically, a Cu-SZ catalyst containing 2.7% Cu achieves 53.1 wt% n-pentane conversion with 98% selectivity to isopentane (2-methylbutane) at 150 °C after reduction in flowing hydrogen at 250 °C for 5 hours [1]. Critically, copper promoter has been found to produce more active SZ catalysts than silver (Ag), iron (Fe), manganese (Mn), or Fe–Mn combinations under comparable conditions [1].

Alkane Isomerization Heterogeneous Catalysis Sulfated Zirconia

Copper(1+);pentane (CAS 64889-46-9): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Copper Metallization via CVD/ALD for Semiconductor Interconnects Requiring High Precursor Atom Economy

Copper(1+);pentane is optimally suited for chemical vapor deposition (CVD) processes where precursor atom economy is a primary selection criterion. The disproportionation-based decomposition mechanism enables 100% theoretical copper yield, representing a 2-fold improvement over (trialkylphosphine)cyclopentadienylcopper(I) precursors that are limited to 50% maximum yield [1]. This translates to reduced precursor consumption per wafer and lower overall cost-of-ownership in high-volume semiconductor manufacturing.

Low-Temperature Copper Thin Film Deposition on Temperature-Sensitive Substrates

The relatively low molecular weight (134.69 g/mol) and simple alkyl ligand structure of copper(1+);pentane predict enhanced volatility compared to heavier β-diketonate and amidinate copper precursors that require >100 °C for sufficient vapor transport [1]. This property profile makes copper(1+);pentane particularly appropriate for CVD/ALD applications on temperature-sensitive substrates, such as flexible electronics, organic semiconductors, or advanced packaging structures where thermal budget constraints preclude the use of higher-temperature precursor systems [1].

Fluorine-Free Copper Deposition for Adhesion-Critical Diffusion Barrier Interfaces

Copper(1+);pentane is a fluorine-free precursor that eliminates the risk of fluoride contamination at the copper/diffusion barrier interface—a well-documented failure mechanism when using fluorinated precursors like Cu(hfac)2 and Cu(hfac)(VTMS) [1]. This property is particularly valuable for deposition on barrier materials (Ta, TaN, TiN, Ru) where interfacial fluoride accumulation degrades adhesion and increases contact resistance, ultimately compromising electromigration reliability in advanced interconnect structures [1].

Copper-Promoted Heterogeneous Catalysis for n-Pentane Isomerization in Petroleum Refining

Copper(1+)-promoted sulfated zirconia catalysts deliver 53.1 wt% n-pentane conversion with 98% selectivity to isopentane at 150 °C, outperforming Ag, Fe, Mn, and Fe–Mn promoted SZ catalysts under comparable conditions [1]. This catalytic performance profile positions copper(1+) as the promoter of choice for upgrading low-octane straight-chain pentane fractions to high-octane branched isopentane for gasoline blending applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for copper(1+);pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.